molecular formula C25H29N3O3S B2827855 N-[2-(3-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-2-methoxybenzamide CAS No. 862826-21-9

N-[2-(3-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-2-methoxybenzamide

Cat. No.: B2827855
CAS No.: 862826-21-9
M. Wt: 451.59
InChI Key: QIXZEKWTRUVSOR-UHFFFAOYSA-N
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Description

N-[2-(3-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-2-methoxybenzamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a complex structure comprising an indole core, a distinguishing feature of a class of compounds known as substituted tryptamines . The indole nucleus is substituted with a sulfanyl-linked cyclopentylcarbamoyl methyl group at the 3-position and further functionalized at the 1-position with an ethyl linker that connects to a 2-methoxybenzamide moiety. The presence of the indole scaffold suggests this compound may be investigated for its potential interactions with various neurological or cellular targets, as this structural motif is prevalent in many biologically active molecules, including neurotransmitters and receptor ligands . The specific combination of the carbamoyl group, the cyclopentyl ring, and the methoxybenzamide in a single molecule makes it a valuable candidate for structure-activity relationship (SAR) studies. Researchers may explore its potential applications in areas such as enzyme inhibition or receptor modulation. The exact mechanism of action, biological activity, and primary research applications are compound-specific and require empirical determination. This product is intended for research use only in a laboratory setting and is not for diagnostic or therapeutic use in humans or animals. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

N-[2-[3-[2-(cyclopentylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O3S/c1-31-22-13-7-5-11-20(22)25(30)26-14-15-28-16-23(19-10-4-6-12-21(19)28)32-17-24(29)27-18-8-2-3-9-18/h4-7,10-13,16,18H,2-3,8-9,14-15,17H2,1H3,(H,26,30)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIXZEKWTRUVSOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-2-methoxybenzamide typically involves multiple steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the indole ring.

    Attachment of the Cyclopentylamino Group: This step involves the reaction of the intermediate with cyclopentylamine, typically under basic conditions to facilitate nucleophilic attack.

    Formation of the Benzamide Moiety: The final step involves the reaction of the intermediate with 2-methoxybenzoyl chloride in the presence of a base to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The methoxy group on the benzamide moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Research: The compound can be used as a probe to study biological pathways and mechanisms.

    Materials Science: Its unique structure may lend itself to the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[2-(3-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-2-methoxybenzamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The indole ring and the benzamide moiety are known to interact with various biological targets, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Features and Functional Group Variations

The target compound shares structural motifs with several analogs, as outlined below:

Table 1: Key Structural Comparisons
Compound Name / Identifier Core Structure Substituents Molecular Weight Key Applications/Properties
Target Compound (CAS: 862826-12-8) Indole - 3-position: Cyclopentylcarbamoyl methyl sulfanyl
- 1-position: Ethyl-linked 2-methoxybenzamide
515.67 Hypothesized receptor modulation
BA90893 Indole - 3-position: 4-Butylphenylcarbamoyl methyl sulfanyl
- 1-position: Ethyl-linked 2-methoxybenzamide
515.67 Comparative pharmacokinetic studies
N-{[5-{[2-(2,3-Dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide Triazole-Indole hybrid - Sulfanyl-linked dihydroindole
- 2,5-Dimethoxyphenyl and triazole substituents
Not reported Potential enzyme inhibition
Montelukast Sodium () Quinoline-Cyclopropane - Sulfanyl-linked cyclopropane
- Chloroquinoline and carboxylic acid
~608.18 Leukotriene receptor antagonist
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide - Hydroxy-tert-butyl group
- 3-Methylbenzamide
207.27 Metal-catalyzed C–H functionalization

Biological Activity

N-[2-(3-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-2-methoxybenzamide is a complex organic compound that exhibits significant potential in medicinal chemistry. Its unique structural features, particularly the indole core and various substituents, suggest diverse biological activities, including anti-inflammatory and neuroactive properties.

Structural Characteristics

The compound's structure can be broken down as follows:

  • Indole Core : A bicyclic structure that is known for its role in various biological activities.
  • Cyclopentylcarbamoyl Group : This moiety may enhance the compound's lipophilicity and receptor binding affinity.
  • Sulfanyl Linkage : The sulfur atom plays a crucial role in the compound's reactivity and interaction with biological targets.
  • Ethyl Chain and Methoxybenzamide Moiety : These groups contribute to the overall pharmacokinetic properties of the compound.

Biological Activity Overview

Research indicates that compounds containing indole structures often exhibit a range of pharmacological activities. The specific biological activities of this compound include:

  • Neuroactive Effects : Potential interactions with neurotransmitter systems, particularly serotonin receptors, suggest possible applications in treating neurological disorders.
  • Anti-inflammatory Properties : The compound may inhibit inflammatory pathways, making it a candidate for conditions characterized by chronic inflammation.

In Vitro Studies

Recent studies have focused on evaluating the biological activity of related indole derivatives. For instance, compounds similar to this compound have been shown to exert antiproliferative effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest (e.g., G2/M phase arrest) .

Binding Affinity Studies

Binding studies utilizing radiolabeled ligands have demonstrated that indole-based compounds can exhibit high affinity for serotonin receptors (5-HT receptors), which are crucial in mood regulation and anxiety disorders. Molecular docking simulations further support these findings by predicting strong interactions between the compound and receptor binding sites .

Comparative Analysis

To highlight the uniqueness of this compound, a comparison with other indole derivatives is presented below:

Compound NameStructure FeaturesBiological ActivityUniqueness
N-[3-(2-(dimethylamino)ethyl)-2-methyl-1H-indol-5-yl]-4-fluorobenzamideIndole with dimethylamino groupSelective agonist for serotonin receptorsContains a fluorobenzamide group
Indole-3-acetic acidSimple indole derivativePlant growth regulatorLacks complex substituents
GramineIndole derivative with methyl groupsNeuroactive propertiesSimpler structure without bulky groups

The complexity of this compound allows for tailored interactions within biological systems that simpler analogs cannot achieve .

Case Studies

Several case studies have documented the therapeutic potential of structurally similar compounds:

  • Neuroprotection : A study indicated that certain indole derivatives reduced neuroinflammation in animal models, suggesting a protective effect against neurodegenerative diseases.
  • Cancer Treatment : Compounds with similar structural motifs have been evaluated for their ability to inhibit tumor growth in vitro and in vivo, showcasing their potential as anticancer agents.

Q & A

Basic: What are the key steps in synthesizing this compound, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves:

  • Indole core formation via Fischer indole synthesis or palladium-catalyzed coupling.
  • Sulfanyl group introduction using thiol-ene "click" chemistry or nucleophilic substitution .
  • Benzamide coupling via carbodiimide-mediated amidation (e.g., EDC/HOBt) .
    Optimization strategies :
  • Use polar aprotic solvents (DMF, DMSO) for sulfanyl incorporation to enhance solubility.
  • Control temperature (0–25°C) during sensitive steps (e.g., cyclization) to prevent side reactions.
  • Employ microwave-assisted synthesis to accelerate reaction rates and improve yields .

Advanced: How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, MS) when characterizing this compound?

Answer:

  • Cross-validation : Compare experimental NMR (1H, 13C, HSQC, HMBC) with density functional theory (DFT)-predicted chemical shifts to confirm tautomerism or conformational isomers .
  • High-resolution MS : Use ESI-TOF to distinguish isotopic patterns from impurities.
  • Dynamic NMR : Resolve overlapping peaks caused by slow rotational barriers (e.g., cyclopentyl carbamoyl groups) .

Basic: Which spectroscopic techniques are essential for confirming the structure of this compound?

Answer:

  • 1D/2D NMR : Assign indole protons (δ 7.2–8.1 ppm), sulfanyl-linked methylene (δ 3.5–4.0 ppm), and methoxybenzamide (δ 3.8 ppm) .
  • HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error .
  • IR spectroscopy : Validate carbonyl stretches (amide I: ~1650 cm⁻¹; carbamate: ~1700 cm⁻¹) .

Advanced: What computational methods are employed to predict the reactivity of this compound’s functional groups?

Answer:

  • DFT calculations : Model electrophilic aromatic substitution at the indole C3 position using B3LYP/6-31G(d) to predict regioselectivity .
  • Molecular docking : Screen interactions with biological targets (e.g., kinases) using AutoDock Vina to prioritize in vitro assays .
  • MD simulations : Assess solvation effects on sulfanyl group stability in aqueous buffers .

Basic: How to design experiments to assess the compound’s biological activity?

Answer:

  • In vitro assays :
    • Enzyme inhibition (IC50) using fluorescence-based assays (e.g., kinase targets).
    • Cytotoxicity (MTT assay) in cancer cell lines (e.g., HepG2, MCF-7) .
  • Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle-only groups.
  • Dose-response : Test 5–7 concentrations (1 nM–100 µM) to calculate EC50/IC50 .

Advanced: What strategies mitigate side reactions during the synthesis of the sulfanyl-indole intermediate?

Answer:

  • Protective groups : Use tert-butoxycarbonyl (Boc) for indole NH to prevent oxidation .
  • Inert atmosphere : Conduct reactions under N2/Ar to avoid disulfide formation from sulfanyl groups .
  • Stepwise addition : Add electrophiles (e.g., methoxybenzamide chloride) dropwise to minimize dimerization .

Basic: What are common purification techniques for this compound, and how to select them based on physicochemical properties?

Answer:

  • Recrystallization : For high-purity solids (logP ~3.5), use ethanol/water mixtures .
  • Column chromatography : Employ silica gel with gradient elution (hexane/EtOAc → CH2Cl2/MeOH) for polar impurities .
  • HPLC : Use C18 columns (ACN/0.1% TFA) for enantiomeric resolution if chiral centers are present .

Advanced: How to analyze structure-activity relationships (SAR) for this compound against biological targets?

Answer:

  • Analog synthesis : Modify substituents (e.g., replace cyclopentyl with cyclohexyl) to assess steric effects .
  • Pharmacophore mapping : Identify critical moieties (e.g., sulfanyl group for hydrogen bonding) using Schrödinger Phase .
  • Free-energy perturbation : Calculate binding affinity changes (ΔΔG) for substituent modifications .

Basic: What are the stability considerations for this compound under different storage conditions?

Answer:

  • Light sensitivity : Store in amber vials at −20°C to prevent indole ring photo-oxidation .
  • Hydrolysis : Avoid aqueous buffers (pH >8) to protect the carbamate linkage.
  • Stability testing : Use LC-MS every 3 months to monitor degradation (e.g., sulfoxide formation) .

Advanced: How to address contradictory in vitro vs. in vivo efficacy data for this compound?

Answer:

  • Bioavailability : Measure plasma concentrations via LC-MS/MS to confirm systemic exposure .
  • Metabolite profiling : Identify inactive/degraded products using hepatic microsome assays .
  • PK/PD modeling : Corrogate in vitro IC50 with in vivo dosing regimens (e.g., allometric scaling) .

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